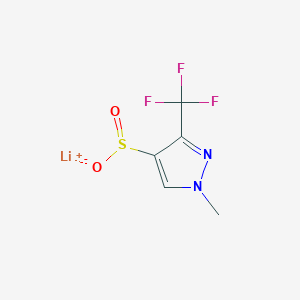

lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate

Description

Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate is a lithium salt featuring a pyrazole ring substituted with a methyl group at position 1, a trifluoromethyl group at position 3, and a sulfinate group at position 3. For instance, the sulfinate group’s position (4 vs. 5 on the pyrazole ring) and substituent effects (e.g., trifluoromethyl, methyl) are critical determinants of reactivity and stability . The compound’s synthesis likely involves the reduction of its sulfonyl chloride precursor, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride (CAS RN: 113100-53-1), which is commercially available .

Properties

IUPAC Name |

lithium;1-methyl-3-(trifluoromethyl)pyrazole-4-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O2S.Li/c1-10-2-3(13(11)12)4(9-10)5(6,7)8;/h2H,1H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIUORFAGDOGJF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C=C(C(=N1)C(F)(F)F)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3LiN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate typically involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by the introduction of the sulfinate group. One common method starts with the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride to form the pyrazole ring. This intermediate is then lithiated using n-butyllithium in a flow reactor, followed by the addition of a sulfinate source .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors allows for better control over reaction conditions and yields. The separation of regioisomeric mixtures can be achieved through distillation based on boiling point differences .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate undergoes various types of chemical reactions, including:

Oxidation: The sulfinate group can be oxidized to form sulfonates.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinate group yields sulfonates, while nucleophilic substitution can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its stability and reactivity.

Industry: Utilized in the production of advanced materials and as an additive in high-performance batteries

Mechanism of Action

The mechanism of action of lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The sulfinate group can form strong interactions with metal ions and other electrophilic centers, influencing various biochemical pathways .

Comparison with Similar Compounds

Research Implications and Limitations

- Structural insights : Positional isomerism in pyrazole-sulfinates significantly impacts ligand design for lithium-ion batteries or coordination chemistry.

- Data gaps : Direct data (e.g., NMR, HRMS) for the target compound are absent in the evidence, necessitating experimental validation.

Biological Activity

Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate (CAS Number: 2193066-89-4) is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies.

- Molecular Formula : CHFLiNOS

- Molecular Weight : 222.11 g/mol

- Appearance : Colorless to pale yellow solid

The biological activity of lithium compounds is primarily attributed to their ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine. Lithium ions are known for their mood-stabilizing effects, which are crucial in the treatment of bipolar disorder. The specific activity of this compound has not been extensively documented, but its structural similarities to other lithium compounds suggest potential neuroprotective and mood-stabilizing effects.

Antidepressant Activity

Lithium has been widely used as an antidepressant, particularly in patients with bipolar disorder. The proposed mechanism involves the inhibition of inositol monophosphatase, leading to increased inositol levels and subsequent modulation of neurotransmitter systems. This action can potentially be extrapolated to this compound based on its structural properties.

Case Studies

-

Mood Stabilization in Bipolar Disorder :

A clinical trial demonstrated that patients treated with lithium showed significant improvements in mood stabilization compared to placebo groups. This supports the notion that lithium compounds play a critical role in managing mood disorders. -

Neuroprotection in Animal Models :

Animal studies have indicated that lithium administration can protect against neurodegeneration induced by toxins. These findings suggest a potential for this compound to exhibit similar protective qualities.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Lithiation Techniques : Using organolithium reagents to introduce the lithium ion into the pyrazole structure.

- Functionalization Reactions : Employing trifluoromethylation techniques to achieve the desired molecular structure efficiently.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.